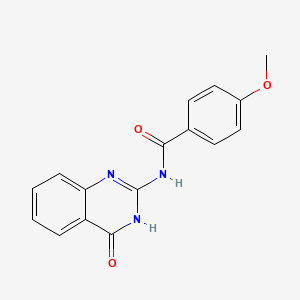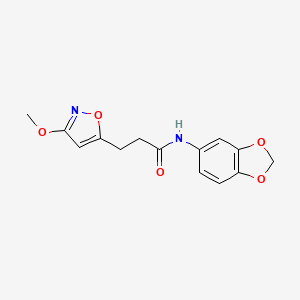![molecular formula C18H20N4OS2 B11033587 2-(isopentylsulfanyl)-6-(2-thienyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B11033587.png)
2-(isopentylsulfanyl)-6-(2-thienyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(isopentylsulfanyl)-6-(2-thienyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one is a complex heterocyclic compound that belongs to the class of triazoloquinazolines This compound is characterized by the presence of a triazole ring fused to a quinazoline moiety, with additional functional groups such as isopentylsulfanyl and thienyl substituents
準備方法
The synthesis of 2-(isopentylsulfanyl)-6-(2-thienyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one typically involves multi-step reactions starting from readily available precursors. The synthetic route may include the following steps:
Formation of the triazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with suitable electrophiles.
Introduction of the quinazoline moiety: This step involves the condensation of the triazole intermediate with anthranilic acid or its derivatives.
Industrial production methods for this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
化学反応の分析
2-(isopentylsulfanyl)-6-(2-thienyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the isopentylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under suitable conditions to modify the quinazoline or triazole rings.
Substitution: The thienyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine: Its potential therapeutic effects can be explored for the treatment of various diseases.
Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
作用機序
The mechanism of action of 2-(isopentylsulfanyl)-6-(2-thienyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its effects.
類似化合物との比較
Similar compounds to 2-(isopentylsulfanyl)-6-(2-thienyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one include other triazoloquinazolines and related heterocyclic compounds. These compounds share structural similarities but may differ in their substituents and functional groups, leading to variations in their chemical properties and biological activities. Some examples of similar compounds are:
特性
分子式 |
C18H20N4OS2 |
|---|---|
分子量 |
372.5 g/mol |
IUPAC名 |
2-(3-methylbutylsulfanyl)-6-thiophen-2-yl-6,7-dihydro-5H-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
InChI |
InChI=1S/C18H20N4OS2/c1-11(2)5-7-25-18-20-17-19-14-8-12(16-4-3-6-24-16)9-15(23)13(14)10-22(17)21-18/h3-4,6,10-12H,5,7-9H2,1-2H3 |
InChIキー |
OKFGZAVEQRTDKD-UHFFFAOYSA-N |
正規SMILES |
CC(C)CCSC1=NN2C=C3C(=NC2=N1)CC(CC3=O)C4=CC=CS4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(2,5-Dimethoxyphenyl)-2-[(4-methoxyphenyl)amino]-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B11033505.png)
![5-[(cyclohexylamino)methyl]-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B11033509.png)

![N-[3-(furan-2-yl)propyl]-5-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxamide](/img/structure/B11033521.png)
![(1E)-1-(3-bromobenzylidene)-4,4,6,8-tetramethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11033525.png)

![(5Z)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11033537.png)

![N-(3,4-dimethylphenyl)-2-[2-(4-methylpiperidin-1-yl)-4,7-dioxo-1,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidin-6-yl]acetamide](/img/structure/B11033543.png)
![3-{2-[3-(4-bromophenyl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}phenol](/img/structure/B11033550.png)
![4-Amino-3,7,7-trimethyl-1-phenyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one](/img/structure/B11033555.png)
![2-(4-phenoxyanilino)-5-(3-pyridyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11033564.png)
![(2E)-N-{(E)-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-3-(4-chlorophenyl)prop-2-enamide](/img/structure/B11033584.png)
![3-amino-7-(4-fluorophenyl)-1-phenyl-7,8-dihydroimidazo[1,5-b]cinnolin-9(6H)-one](/img/structure/B11033603.png)
